molecular formula C11H11ClN2O4 B8792833 N-(2-Nitro-5-chlorobenzoyl)morpholine

N-(2-Nitro-5-chlorobenzoyl)morpholine

Cat. No.: B8792833
M. Wt: 270.67 g/mol
InChI Key: IPSDETHIBCFNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitro-5-chlorobenzoyl)morpholine is a useful research compound. Its molecular formula is C11H11ClN2O4 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClN2O4

Molecular Weight

270.67 g/mol

IUPAC Name

(5-chloro-2-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11ClN2O4/c12-8-1-2-10(14(16)17)9(7-8)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2

InChI Key

IPSDETHIBCFNDN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolved in 20 ml of thionyl chloride were 5.0 g (24.8 mmol) of 2-nitro-5-chlorobenzoic acid, followed by heating for 1.5 hours under reflux. After the reaction, the reaction mixture was concentrated and the residue was dissolved in 10 ml of acetone. The thus-obtained solution was added dropwise to a solution of 4.7 ml (62 mmol) of morpholine in 20 ml of acetone, followed by stirring at room temperature for 2 hours. Subsequent to the reaction, the reaction mixture was concentrated and then extracted with ethyl acetate. The ethyl acetate layer was dried and then concentrated. The residue was recrystallized from ethyl acetate/n-hexane, whereby 5.64 g of the title compound were obtained as white powder (yield: 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
84%

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